molecular formula C13H8BNO B12598504 Borinic acid, diethynyl-, 8-quinolinyl ester CAS No. 873101-91-8

Borinic acid, diethynyl-, 8-quinolinyl ester

Cat. No.: B12598504
CAS No.: 873101-91-8
M. Wt: 205.02 g/mol
InChI Key: PZKCPVBGYUZTQK-UHFFFAOYSA-N
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Description

Structure and Synthesis Borinic acid, diethynyl-, 8-quinolinyl ester (R$_2$BOR, where R = ethynyl and OR = 8-quinolinyl ester) is an organoboron compound characterized by two ethynyl (C≡CH) groups bonded to boron and an 8-quinolinyl ester moiety. This compound belongs to the broader class of borinic esters, which are synthesized via the reaction of organometallic reagents (e.g., Grignard or lithium reagents) with boronic esters .

The 8-quinolinyl group is introduced via a boron-heteroaromatic coupling strategy. For example, aryllithium reagents can react with heteroaromatic boronic esters (e.g., pyridine or quinoline derivatives) to yield boron quinolate complexes with good yields . The diethynyl substituents likely enhance the electrophilicity of the boron center due to their electron-withdrawing nature, increasing reactivity toward nucleophiles or oxidants like hydrogen peroxide (H$2$O$2$) .

Applications Borinic esters are widely used in organic synthesis, catalysis, and materials science. The 8-quinolinyl group may confer fluorescence or metal-chelating properties, as seen in related compounds like poly(thiophene-3-yl-acetic acid 8-quinolinyl ester), which exhibits pH-sensitive fluorescence . The diethynyl groups could also facilitate further functionalization via coupling reactions (e.g., Sonogashira or Still couplings) .

Properties

CAS No.

873101-91-8

Molecular Formula

C13H8BNO

Molecular Weight

205.02 g/mol

IUPAC Name

diethynyl(quinolin-8-yloxy)borane

InChI

InChI=1S/C13H8BNO/c1-3-14(4-2)16-12-9-5-7-11-8-6-10-15-13(11)12/h1-2,5-10H

InChI Key

PZKCPVBGYUZTQK-UHFFFAOYSA-N

Canonical SMILES

B(C#C)(C#C)OC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Direct Boronation

This method involves the reaction of boron reagents such as boric acid or boron trihalides with appropriate organic substrates. The process can be summarized as follows:

  • Reagents : Boric acid or boron trihalides, diethynyl compounds, and a solvent (e.g., toluene).
  • Procedure :
    • Dissolve the diethynyl compound in a suitable solvent.
    • Add boron reagent gradually under inert conditions.
    • Heat the mixture to promote the reaction.
    • Purify the product through recrystallization or chromatography.

This method is effective for synthesizing various boronic acid derivatives but may require optimization of conditions such as temperature and solvent choice to maximize yield.

Esterification

Esterification is a common method for synthesizing borinic acid esters. The general procedure includes:

  • Reagents : Boronic acid, alcohols (e.g., quinolinol), and a dehydrating agent (if necessary).
  • Procedure :
    • Combine the boronic acid with the alcohol in a reaction flask.
    • If using a dehydrating agent (like MgSO₄), add it to drive the reaction towards ester formation.
    • Heat the mixture, often using a Dean-Stark apparatus to remove water formed during the reaction.
    • Isolate the ester through distillation or solvent extraction.

This method can be particularly useful for creating esters with specific functional groups that enhance solubility or reactivity.

Transesterification

Transesterification can be employed when modifying existing esters to introduce different alkyl or aryl groups:

  • Reagents : Existing boronic esters, new alcohols, and a catalyst (often palladium-based).
  • Procedure :
    • Mix the existing ester with the new alcohol in an appropriate solvent.
    • Introduce a palladium catalyst to facilitate the exchange.
    • Heat under reflux conditions until completion, as monitored by TLC (Thin Layer Chromatography).
    • Purify the resulting product through standard techniques.

Transesterification allows for greater flexibility in modifying ester structures without starting from scratch.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages
Direct Boronation Simple setup; direct route May require specific conditions
Esterification High yields; versatile Water removal can complicate setup
Transesterification Flexibility in modifying existing esters Requires pre-existing esters

Research Findings and Optimization Strategies

Recent studies have shown that optimizing reaction parameters significantly affects yield and purity:

  • Temperature Control : Higher temperatures generally increase reaction rates but may lead to side reactions.

  • Catalyst Selection : The choice of catalyst (e.g., palladium vs. nickel) can influence both yield and selectivity.

  • Solvent Effects : Using polar aprotic solvents often enhances solubility and reactivity of substrates.

Chemical Reactions Analysis

Types of Reactions

Borinic acid, diethynyl-, 8-quinolinyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, boronic esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Structural Characteristics

Borinic acid, diethynyl-, 8-quinolinyl ester features a boron atom connected to a quinoline moiety and two ethynyl groups. This configuration enhances its Lewis acidity compared to traditional boronic acids, making it more reactive in various chemical processes. The presence of the quinoline ring contributes to its potential interactions with biological systems and other chemical entities.

Synthetic Applications

1. Cross-Coupling Reactions
Borinic acid derivatives are widely utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between aryl halides and boronic acids or esters, making it invaluable in synthesizing complex organic molecules. The enhanced reactivity of borinic acids allows for more efficient coupling reactions under milder conditions .

2. Catalysis
this compound can act as a catalyst or catalyst precursor in various organic transformations. Its ability to coordinate with different substrates facilitates catalytic cycles that are essential for producing pharmaceuticals and fine chemicals .

Medicinal Chemistry

Recent studies have highlighted the potential biological activities of borinic acid derivatives, including:

  • Antibacterial Properties : Some borinic acids exhibit significant antibacterial activity, making them candidates for developing new antibiotics .
  • Cancer Research : The interaction of borinic acids with biomolecules has implications in cancer treatment, particularly in targeting specific pathways involved in tumor growth .

Materials Science

1. Sensor Development
Borinic acid derivatives have been explored for use in sensor technology, particularly for detecting fluoride ions. Their unique binding properties enable the development of selective and sensitive sensors that can operate effectively in various environments .

2. Luminescent Devices
The incorporation of borinic acids into polymer matrices has shown promise in creating luminescent materials for optoelectronic applications. Their ability to form stable complexes with light-emitting species enhances the performance of devices such as organic light-emitting diodes (OLEDs) .

Case Studies

Case Study 1: Synthesis of Pharmaceutical Compounds
In a recent study published by MDPI, researchers demonstrated the synthesis of complex pharmaceutical compounds utilizing borinic acid derivatives as intermediates. The study highlighted how the unique reactivity of these compounds facilitated the formation of target molecules with high yields and purity .

Case Study 2: Development of Fluoride Sensors
Another notable investigation focused on the development of fluoride ion sensors using borinic acid derivatives. The study showcased how these compounds could selectively bind fluoride ions, leading to significant advancements in sensor technology for environmental monitoring .

Mechanism of Action

The mechanism of action of borinic acid, diethynyl-, 8-quinolinyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Reactivity with Hydrogen Peroxide

Borinic acids and esters exhibit significantly faster reactivity with H$2$O$2$ compared to boronic acids. For example:

  • Borinic Acid 4 (coumarin-based): Full oxidation occurs in <2 minutes with H$2$O$2$, releasing 4-methylumbelliferone (4-MU) as a fluorescent effector .
  • Boronic Acid 5 (coumarin-based): Requires 2.5 hours for complete oxidation under identical conditions .
  • Diethynyl-8-Quinolinyl Borinic Ester: While direct data is unavailable, the electron-withdrawing ethynyl groups are expected to further accelerate H$2$O$2$ reactivity compared to alkyl or aryl-substituted borinic esters.

Table 1: H$2$O$2$ Reactivity Comparison

Compound Structure Reaction Time with H$2$O$2$ Application
Borinic Acid 4 (Coumarin) R = Coumarin <2 minutes Fluorescent H$2$O$2$ probe
Boronic Acid 5 (Coumarin) R = Coumarin 2.5 hours Reference compound
Diethynyl-8-Quinolinyl BE R = Ethynyl, OR = Quinoline Predicted <2 minutes Potential sensor/imaging

Substituent Effects on Reactivity and Stability

  • Diethyl Borinic Ester (Methoxydiethylborane) : Contains electron-donating ethyl groups, reducing boron electrophilicity. Used in industrial applications but less reactive toward H$2$O$2$ .
  • Coumarin Borinic Acid : Aryl substituents balance reactivity and stability, making it suitable for biological imaging .

Biological Activity

Borinic acid, diethynyl-, 8-quinolinyl ester is a significant organoboron compound characterized by its unique structure, which includes a boron atom bonded to a quinoline moiety and two ethynyl groups. This compound is part of a broader class of borinic acids, known for their enhanced Lewis acidity compared to boronic acids. The biological activity of this compound has garnered considerable attention due to its potential applications in medicinal chemistry and organic synthesis.

Structural Characteristics

The structural features of this compound contribute to its reactivity and biological properties. The presence of dual ethynyl substituents and the quinoline ring enhances its interactions with various biomolecules. Below is a comparison table highlighting structural features of related compounds:

Compound NameStructure FeaturesUnique Aspects
Boronic AcidContains one C-B bond and one B-O bondLess Lewis acidic than borinic acids
Diarylborinic AcidTwo aryl groups attached to boronEnhanced reactivity due to multiple aryl groups
Quinoline-8-boronic AcidQuinoline ring attached to a boronic acidSpecific interaction with nitrogen-containing substrates
Phenylboronic AcidA single phenyl group attached to boronCommonly used in cross-coupling reactions

Biological Activity

Research indicates that borinic acid derivatives, including diethynyl-, 8-quinolinyl ester, exhibit various biological activities. These activities are attributed to their ability to interact with biomolecules such as proteins and nucleic acids. Notable potential applications include:

  • Anticancer Activity : Studies have shown that certain borinic acid derivatives can induce apoptosis in cancer cells. For instance, compounds related to this class have been observed to trigger cell cycle arrest at the G2/M phase through the upregulation of p21 expression, indicating their potential as anticancer agents .
  • Antiviral Properties : Borinic acids have been investigated for their role in developing antiviral therapies. Research has highlighted their effectiveness against viruses such as Dengue by targeting host kinases involved in viral replication .
  • Enzyme Inhibition : These compounds can act as enzyme inhibitors, influencing various metabolic pathways. The mechanism typically involves the formation of stable complexes with diols and other Lewis bases, which modulates enzyme activity .

Case Studies

  • Anticancer Studies : A study exploring the efficacy of borinic acid derivatives demonstrated significant cytotoxic effects on A549 lung cancer cells, with IC50 values ranging between 39 and 48 μM. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Antiviral Activity : In research focused on Dengue virus inhibitors, borinic acid derivatives showed potent activity in human primary monocyte-derived dendritic cells (MDDCs). This model reflects human physiology more accurately than traditional cell lines, supporting the therapeutic potential of these compounds against viral infections .

The synthesis of this compound can be achieved through several methods, often involving coupling reactions that form carbon-boron bonds. The mechanism of action typically involves:

  • Formation of Stable Complexes : The compound can form stable complexes with diols and other Lewis bases, facilitating various chemical reactions within biological systems.
  • Interaction with Proteins : Borinic acids may interact with specific molecular targets within enzymes and proteins, influencing their function and activity.

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